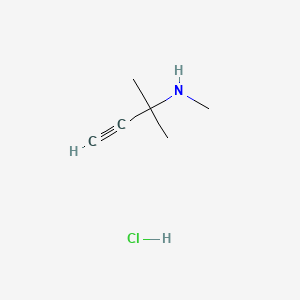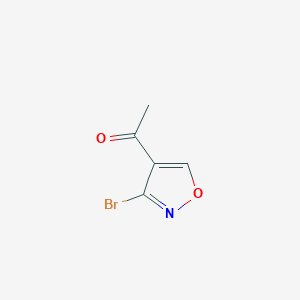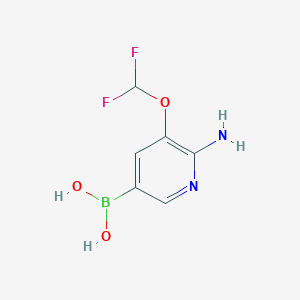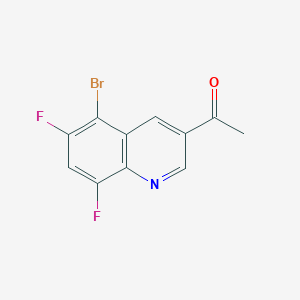
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, including catalysis, organic synthesis, and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-ol with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in organic synthesis and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-butyn-2-amine:
2-Methyl-3-butyn-2-ol:
Uniqueness
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrochloride salt form also enhances its stability and solubility, making it more suitable for various industrial and research applications.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
N,2-dimethylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-6(2,3)7-4;/h1,7H,2-4H3;1H |
Clave InChI |
PHYDLYUIAXEOTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)

![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
amine hydrochloride](/img/structure/B13454043.png)



